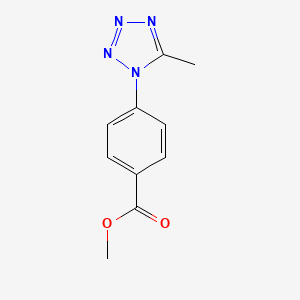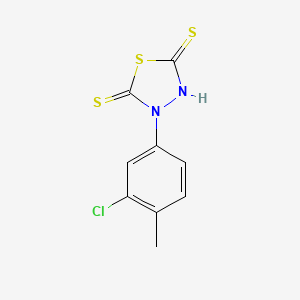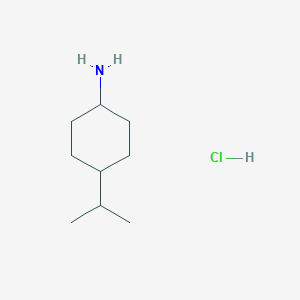
methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The exact mechanism of action of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is not yet fully understood. However, it is believed that the compound acts by disrupting the cell membrane of bacteria and fungi, resulting in the inhibition of their growth. Additionally, this compound has been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, this compound has been studied for its potential use in the development of pharmaceuticals, as well as its role in the regulation of metabolic processes.
実験室実験の利点と制限
The use of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, this compound has been found to possess a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, the use of this compound in laboratory experiments is not without limitations. The compound is toxic and should be handled with care, and its antimicrobial activity may be affected by the presence of other compounds.
将来の方向性
There are a number of potential future directions for the study of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate. The compound could be studied further for its potential use in the development of pharmaceuticals, as well as its role in the regulation of metabolic processes. Additionally, the compound could be studied for its potential use as an antimicrobial agent, as well as its potential to inhibit the activity of certain enzymes. Finally, the compound could be studied further for its potential use in the synthesis of other compounds, as well as its potential applications in other areas of scientific research.
合成法
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is synthesized by the condensation of 5-methyl-1H-1,2,3,4-tetrazole with 4-methylbenzoic acid. The reaction requires the presence of an acid catalyst, such as hydrochloric acid, and is typically carried out at a temperature of around 80°C. The reaction yields this compound as a white solid, with a melting point of around 100°C.
科学的研究の応用
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate has been studied for its various applications in scientific research. The compound has been found to possess antimicrobial activity, and has been used to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential use in the development of pharmaceuticals, as well as its role in the regulation of metabolic processes.
Safety and Hazards
特性
IUPAC Name |
methyl 4-(5-methyltetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-5-3-8(4-6-9)10(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRSUDXRPALHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)


![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)


![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)
![methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612303.png)